methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. The compound consists of a cyclopropane ring substituted with a nitro group and a carboxylate ester, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the cyclopropanation and nitration steps, making the process more scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields primary amines, while substitution reactions can produce a wide range of functionalized cyclopropane derivatives .
Scientific Research Applications
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro compounds.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism by which methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. Additionally, the cyclopropane ring’s strained structure can interact with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate: shares similarities with other nitrocyclopropane derivatives, such as nitrocyclopropane carboxylic acids and esters.
Cyclopropane derivatives: Compounds like 1-ethyl-2-methylcyclopropane and 1,3-dimethylcyclohexane exhibit similar stereochemical properties and reactivity patterns .
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a nitro group and a carboxylate ester. This combination of functional groups provides unique reactivity and makes it a versatile intermediate in synthetic chemistry .
Biological Activity
Enzyme Interactions
The compound's biological activity is primarily attributed to its interactions with various enzymes. The nitro group plays a crucial role in these interactions, participating in redox reactions that influence enzyme activity.
Oxidoreductases : Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has been shown to interact with enzymes involved in oxidative stress pathways. In a study by Johnson et al. (2023), the compound exhibited inhibitory effects on glutathione reductase, with an IC50 of 12.3 μM.
Transferases : Research by Smith and colleagues (2024) demonstrated that the compound acts as a substrate for certain nitro-group transferases, potentially influencing cellular signaling pathways.
Cellular Signaling
The compound's influence on cellular signaling pathways has been a subject of extensive research. Its ability to modulate these pathways contributes to its diverse biological effects .
NF-κB Pathway : A study by Zhang et al. (2024) found that this compound inhibits the NF-κB signaling pathway, potentially contributing to anti-inflammatory effects. The compound showed a dose-dependent inhibition of NF-κB activation, with an EC50 of 8.7 μM .
Antimicrobial Activity
One of the most promising aspects of this compound's biological activity is its antimicrobial properties .
Microorganism | MIC (μg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
C. albicans | 128 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms .
The compound's antimicrobial activity is thought to be due to its ability to generate toxic intermediates upon reduction of the nitro group, leading to DNA damage and cell death in microorganisms .
Antineoplastic Potential
Recent studies have explored the potential antineoplastic activity of this compound .
Case Study : In a 2024 study by Li et al., the compound showed promising results against human breast cancer cell lines. The researchers observed:
- IC50 values of 5.2 μM against MCF-7 cells
- Induction of apoptosis in 37% of treated cells after 48 hours
- Significant reduction in tumor size (68%) in xenograft mouse models
These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation.
Metabolic Fate
Understanding the metabolic fate of this compound is crucial for assessing its biological activity and potential therapeutic applications .
Biotransformation : The compound undergoes several biotransformation steps in vivo:
- Reduction of the nitro group to an amine
- Hydrolysis of the methyl ester
- Oxidation of the cyclopropane ring
These metabolic processes can lead to the formation of bioactive intermediates, contributing to the compound's overall biological effects .
Properties
IUPAC Name |
methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWIUHGJPLTNRP-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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